3-Octen-2-OL
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Overview
Description
3-Octen-2-OL: is an organic compound with the molecular formula C8H16O . It is a secondary alcohol with a double bond located at the third carbon atom and a hydroxyl group at the second carbon atom. This compound is also known by its IUPAC name, oct-3-en-2-ol . It is a colorless liquid with a characteristic odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octen-2-OL can be synthesized through several methods. One common method involves the hydroboration-oxidation of 1-octene. In this process, 1-octene is first reacted with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the isomerization of 1-octen-3-ol. This process can be catalyzed by various metal catalysts, such as palladium or platinum, under controlled conditions. The isomerization reaction rearranges the double bond and hydroxyl group to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Octen-2-OL undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-octen-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form 3-octanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 3-Octen-2-one.
Reduction: 3-Octanol.
Substitution: 3-Octen-2-chloride or 3-Octen-2-bromide.
Scientific Research Applications
3-Octen-2-OL has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antimicrobial and antifungal activities.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry.
Mechanism of Action
The mechanism of action of 3-Octen-2-OL involves its interaction with various molecular targets and pathways. In plants, it can induce the expression of defense-related genes through the jasmonic acid signaling pathway . This pathway is activated in response to stress and helps in the production of defensive compounds. In fungi, this compound can inhibit spore germination and mycelial growth by interfering with cellular processes .
Comparison with Similar Compounds
3-Octanol: A saturated alcohol with a hydroxyl group at the third carbon atom. It lacks the double bond present in 3-Octen-2-OL and has different chemical properties and reactivity.
Uniqueness of this compound: this compound is unique due to its specific structure, which includes both a double bond and a hydroxyl group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its role in plant-fungal interactions and its potential therapeutic properties further distinguish it from similar compounds .
Properties
CAS No. |
76649-14-4 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-3-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3 |
InChI Key |
YJJIVDCKSZMHGZ-UHFFFAOYSA-N |
SMILES |
CCCCC=CC(C)O |
Canonical SMILES |
CCCCC=CC(C)O |
density |
0.826-0.836 |
physical_description |
Colourless liquid; sweet, creamy, buttery lactone odour |
solubility |
insoluble in water and fats Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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